

AT791 (CAS Number: 1219962-49-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of a Potent TLR7 and TLR9 Inhibitor

This technical guide provides a comprehensive overview of **AT791**, a potent and orally bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of **AT791**.

Core Compound Information

COTC COMPOSITA INTOTINATION				
Identifier	Value			
Compound Name	AT791			
CAS Number	1219962-49-8			
Molecular Formula	C31H38N4O4			
Mechanism of Action	Dual inhibitor of TLR7 and TLR9			

Quantitative Pharmacological Data

AT791 has been characterized by its potent inhibitory activity against TLR7 and TLR9 in various cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.



Assay Type	Target	Cell Line	Stimulus	IC50 (μM)	Reference
Reporter Gene Assay	Human TLR9	HEK293	CpG-A	0.04	[1]
Reporter Gene Assay	Human TLR7	HEK293	R848	3.33	[1]
Cytokine Release	Mouse TLR9	Splenocytes	CpG-B	~0.1	[1]
Cytokine Release	Mouse TLR7	Splenocytes	R848	~1.0	[1]

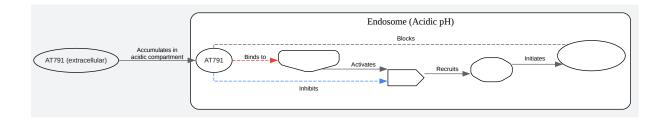
Mechanism of Action

AT791 is a lysosomotropic compound, meaning it accumulates in acidic intracellular compartments such as endosomes, where TLR7 and TLR9 are located.[1] Its inhibitory action is attributed to two key properties:

- Weak Interaction with Nucleic Acids: AT791 can bind to the DNA and RNA ligands of TLR9 and TLR7, respectively. This interaction is thought to prevent the natural ligands from activating the receptors.[1]
- Inhibition of Endosomal Acidification: As a weak base, AT791 can raise the pH of
 endosomes. This change in pH can interfere with the function of pH-dependent proteases
 that are necessary for TLR9 activation and can also alter the conformation of the receptors
 themselves, thereby inhibiting signaling.[1]

The following diagram illustrates the proposed mechanism of action of AT791.





Click to download full resolution via product page

Proposed mechanism of action for AT791 in the endosome.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **AT791**.

TLR7 and TLR9 Reporter Gene Assays

- Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-kB promoter.
- Stimulation:
 - TLR9: CpG-A oligodeoxynucleotide (ODN) 2216 at a final concentration of 1 μM.
 - TLR7: R848 at a final concentration of 1 μg/mL.
- Protocol:
 - Seed HEK-TLR7 or HEK-TLR9 cells in 96-well plates and incubate overnight.
 - Pre-incubate cells with various concentrations of AT791 for 1 hour.
 - Add the respective TLR agonist (CpG-A or R848) and incubate for 18-24 hours.



- Measure SEAP activity in the supernatant using a colorimetric substrate.
- Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Model of Lupus (MRL/lpr mice)

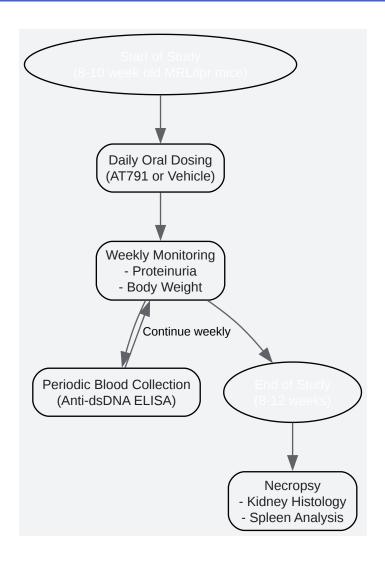
- Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a systemic lupus erythematosus (SLE)-like disease.
- Dosing:
 - Administer AT791 or vehicle control orally (p.o.) once daily.
 - Dose levels can range from 10 to 100 mg/kg.

Protocol:

- Begin dosing in MRL/lpr mice at an age when disease symptoms begin to appear (e.g., 8-10 weeks of age).
- Monitor disease progression weekly by measuring proteinuria (using urine dipsticks) and body weight.
- Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.
- At the end of the study (e.g., after 8-12 weeks of treatment), sacrifice the animals and collect kidneys for histological analysis to assess glomerulonephritis.
- Spleens can also be collected to assess splenomegaly and for immunological analysis of lymphocyte populations by flow cytometry.

The following workflow diagram outlines the key steps in the in vivo MRL/lpr mouse study.





Click to download full resolution via product page

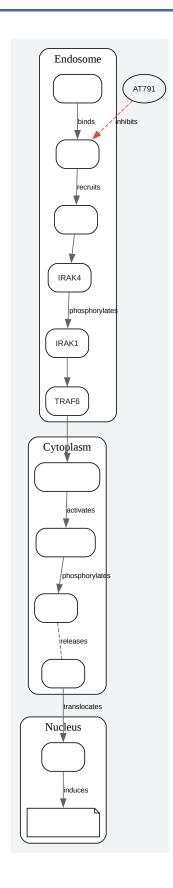
Experimental workflow for in vivo efficacy testing in MRL/lpr mice.

Signaling Pathways

AT791 inhibits the signaling cascades downstream of TLR7 and TLR9. Both receptors utilize the MyD88-dependent signaling pathway, which culminates in the activation of NF-kB and the production of pro-inflammatory cytokines and type I interferons.

TLR9 Signaling Pathway



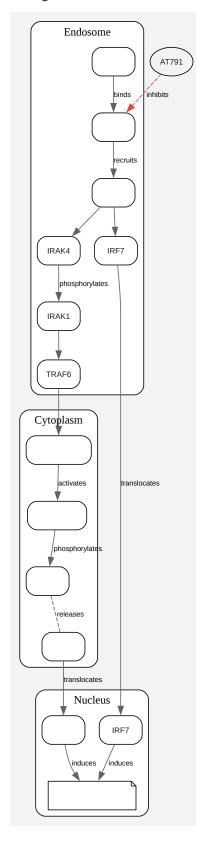


Click to download full resolution via product page

TLR9 signaling pathway and the point of inhibition by AT791.



TLR7 Signaling Pathway



Click to download full resolution via product page



TLR7 signaling pathway and the point of inhibition by AT791.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Toll-like receptor (TLR) signaling pathways [pfocr.wikipathways.org]
- To cite this document: BenchChem. [AT791 (CAS Number: 1219962-49-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605656#at791-cas-number-1219962-49-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com